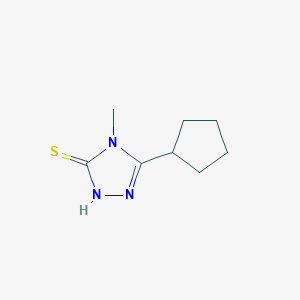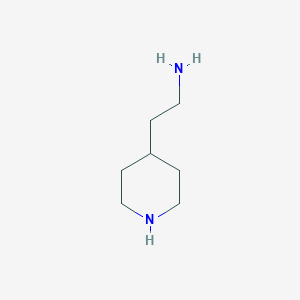![molecular formula C11H11ClN2O2 B1607974 5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole CAS No. 850375-37-0](/img/structure/B1607974.png)
5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole
Overview
Description
5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole is a heterocyclic organic compound It features a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The compound is substituted with a chloromethyl group at the 5-position and a 4-methylphenoxy methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Introduction of the chloromethyl group: This can be done using chloromethylation reactions, where a chloromethylating agent such as chloromethyl methyl ether or formaldehyde and hydrochloric acid is used.
Attachment of the 4-methylphenoxy methyl group: This step involves the reaction of the oxadiazole intermediate with 4-methylphenol in the presence of a suitable base and a coupling agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Nucleophilic substitution reactions: The chloromethyl group can be a site for nucleophilic attack, leading to the formation of various substituted derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to changes in the oxidation state of the substituents.
Coupling reactions: The phenoxy group can participate in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation and reduction can lead to changes in the functional groups attached to the oxadiazole ring.
Scientific Research Applications
5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound can be used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloromethyl and phenoxy groups can influence its binding affinity and specificity. The oxadiazole ring itself can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-2-[(cyclopentylsulfanyl)methyl]-4-methylpyrimidine
- 5-Chloromethylfurfural
- Imidazo[1,2-a]pyridines
Uniqueness
5-(Chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the oxadiazole ring with the chloromethyl and phenoxy groups provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
5-(chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-8-2-4-9(5-3-8)15-7-10-13-11(6-12)16-14-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIICLSRTGZOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384074 | |
| Record name | 5-(chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850375-37-0 | |
| Record name | 5-(chloromethyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


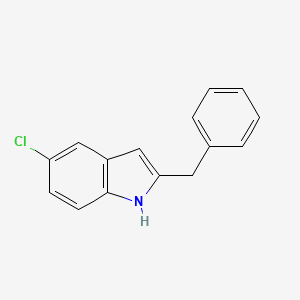


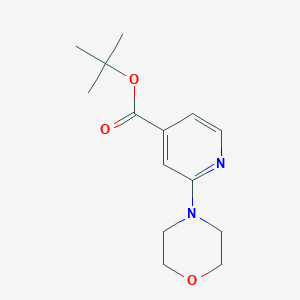
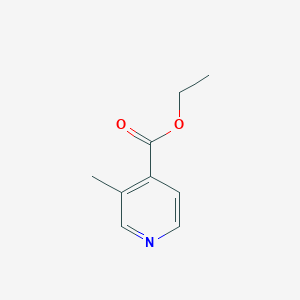
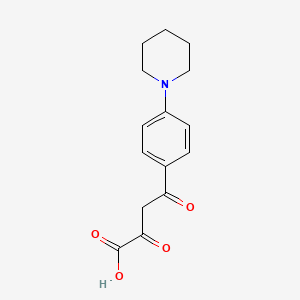
![1-Methylimidazo[1,5-a]pyridine](/img/structure/B1607899.png)
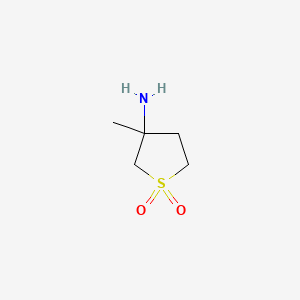


![4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1607906.png)

